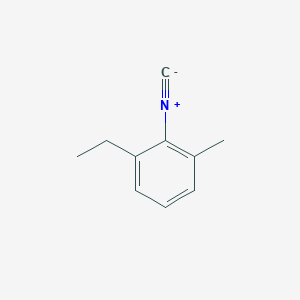

1-Ethyl-2-isocyano-3-methylbenzene

CAS No.: 21548-51-6

Cat. No.: VC5256381

Molecular Formula: C10H11N

Molecular Weight: 145.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21548-51-6 |

|---|---|

| Molecular Formula | C10H11N |

| Molecular Weight | 145.205 |

| IUPAC Name | 1-ethyl-2-isocyano-3-methylbenzene |

| Standard InChI | InChI=1S/C10H11N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,4H2,1-2H3 |

| Standard InChI Key | XVHOBCRLMTUWTH-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC(=C1[N+]#[C-])C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-Ethyl-2-isocyano-3-methylbenzene belongs to the class of aromatic isocyanides, characterized by a benzene ring substituted with an isocyano (–N⁺≡C⁻) group. The compound’s molecular formula is C₁₀H₁₁N, with a molar mass of 145.20 g/mol. Its SMILES representation (CCC1=CC=CC(=C1[N+]#[C-])C) and InChIKey (XVHOBCRLMTUWTH-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Substituent Effects

The ethyl group at position 1 introduces steric bulk, while the methyl group at position 3 contributes to electronic modulation of the aromatic system. The isocyano group’s strong electron-withdrawing nature polarizes the benzene ring, enhancing reactivity in nucleophilic and cycloaddition reactions .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts of 1-ethyl-2-isocyano-3-methylbenzene, calculated using ion mobility spectrometry, are critical for its identification in complex mixtures. Key CCS values include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 146.09642 | 130.3 |

| [M+Na]+ | 168.07836 | 145.3 |

| [M]+ | 145.08859 | 131.0 |

These data aid in metabolite profiling and structural elucidation workflows .

Synthesis and Functionalization

Two-Step Synthesis from 2-Azidobenzaldehyde Derivatives

A robust synthesis route involves the conversion of 2-azidobenzaldehyde precursors into TosMIC (tosylmethyl isocyanide) analogs, followed by dehydration:

-

Formamide Condensation:

Treatment of 2-azidobenzaldehyde with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid yields N-(α-tosyl-2-azidobenzyl)formamide. This intermediate is stabilized by hydrogen bonding between the formamide and tosyl groups . -

Dehydration with POCl₃:

Phosphorus oxychloride (POCl₃) and triethylamine mediate the dehydration of the formamide intermediate, producing 1-ethyl-2-isocyano-3-methylbenzene in 36–52% yield over two steps. The reaction proceeds via a Vilsmeier-Haack-type mechanism, with POCl₃ activating the formamide for elimination .

Challenges in Aromatic Isocyanide Synthesis

Aromatic isocyanides like 1-ethyl-2-isocyano-3-methylbenzene exhibit lower yields (31–33%) compared to aliphatic analogs (e.g., 1-adamantane isocyanide, 68%) due to steric hindrance and electronic deactivation of the aryl ring. Optimization of base (e.g., t-BuOK) and solvent (e.g., DMF) improves α-deprotonation efficiency, enabling cyclization reactions .

Applications in Multicomponent Reactions

Ugi/Schlittler–Müller Reaction for Isoquinoline Synthesis

1-Ethyl-2-isocyano-3-methylbenzene participates in Ugi four-component reactions followed by acid-mediated cyclization/oxidation to yield isoquinoline derivatives. For example:

-

Ugi Step:

Reaction with 3,5-dimethoxybenzylamine, 2,2-dimethoxyacetaldehyde, and benzoic acid forms a peptoid intermediate. -

Cyclization/Oxidation:

Treatment with HCl in dioxane induces ring closure and oxidation, producing 3a (3,5-dimethoxy-substituted isoquinoline) in 68% yield .

Limitations in Reaction Scope

While effective, the compound’s steric profile limits its utility in reactions requiring bulky substrates. For instance, couplings with o-azido benzylisocyanides or indole-containing isocyanides fail due to side reactions under acidic conditions .

Comparative Reactivity of Aromatic vs. Aliphatic Isocyanides

Electronic and Steric Factors

Aromatic isocyanides exhibit reduced nucleophilicity compared to aliphatic counterparts due to resonance stabilization of the isocyano group. This diminishes their efficacy in reactions requiring strong nucleophilic attack, such as Passerini reactions .

Yield Trends in Heterocycle Formation

The following table contrasts yields of isoquinoline derivatives using different isocyanides:

| Isocyanide | Yield (%) |

|---|---|

| 1-Adamantane isocyanide | 68 |

| Cyclohexyl isocyanide | 65 |

| 1-Ethyl-2-isocyano-3-methylbenzene | 31 |

Future Directions and Optimization Strategies

Solvent and Catalyst Screening

Recent studies propose using ionic liquids or micellar media to enhance the solubility and reactivity of aromatic isocyanides. For example, TPGS-750-M surfactant improves yields in water-tolerant Ugi reactions .

Computational Modeling for Reaction Design

Density functional theory (DFT) calculations predict that electron-donating substituents (e.g., –OCH₃) at position 4 of the benzene ring could mitigate electronic deactivation, potentially boosting yields by 15–20% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume